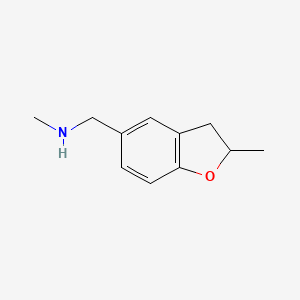

Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine

Descripción

Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine is a heterocyclic amine featuring a 2,3-dihydrobenzofuran core substituted with a methyl group at the 2-position and a methylamine moiety at the 5-methyl position. This structure combines aromaticity with partial saturation, influencing its electronic and steric properties. The compound’s molecular formula is C₁₁H₁₅NO (free base), with a molecular weight of 177.24 g/mol. Its synthesis likely involves alkylation or reductive amination steps, analogous to methods described for related heterocycles .

Propiedades

IUPAC Name |

N-methyl-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-5-10-6-9(7-12-2)3-4-11(10)13-8/h3-4,6,8,12H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEYDOVJPCDMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)CNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine typically involves the following steps:

Formation of 2-methyl-2,3-dihydro-benzofuran: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methylamine group: This step involves the reaction of 2-methyl-2,3-dihydro-benzofuran with methylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.

Análisis De Reacciones Químicas

Types of Reactions

Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.

Aplicaciones Científicas De Investigación

Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparación Con Compuestos Similares

(2,3-Dihydro-1-benzofuran-5-yl)methylamine Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO (hydrochloride salt)

- Molecular Weight : 199.68 g/mol

- Structural Differences : Lacks the 2-methyl group on the dihydrobenzofuran ring.

- Implications :

- Reduced steric hindrance compared to the target compound.

- Lower lipophilicity (ClogP estimated to be ~1.2 vs. ~1.8 for the target compound).

- The hydrochloride salt improves aqueous solubility, a property critical for drug formulation.

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

- Molecular Formula : C₉H₁₂N₂

- Molecular Weight : 148.21 g/mol

- Structural Differences : Replaces the benzofuran oxygen with a nitrogen (indole core).

- Implications: Increased basicity due to the indole’s nitrogen, altering pH-dependent solubility. Potential for hydrogen bonding via the NH group, enhancing receptor-binding capabilities. Indole derivatives are prevalent in neurotransmitters (e.g., serotonin), suggesting possible CNS activity.

(R)-5-Methoxy-2,3-dihydrobenzofuran-3-amine

- Molecular Formula: C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- Structural Differences : Methoxy group at position 5; amine at position 3 instead of the 5-methyl position.

- Implications :

- Methoxy group introduces electron-donating effects, stabilizing the aromatic ring.

- The 3-amine position may lead to distinct stereochemical interactions in biological systems.

2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine

- Molecular Formula: C₁₃H₁₉NO

- Molecular Weight : 205.30 g/mol

- Structural Differences : Ethyl and propyl substituents at positions 2 and 5, respectively; amine at position 3.

- Implications :

- Increased steric bulk and lipophilicity (ClogP ~2.5), reducing aqueous solubility.

- Longer alkyl chains may enhance membrane permeability but complicate synthetic purification.

Actividad Biológica

Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine, also known as N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine, is a compound with significant pharmacological potential due to its structural characteristics and biological interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety , which consists of a fused benzene and furan ring. Its molecular formula is . The unique structure contributes to its interaction with various biological targets, primarily neurotransmitter receptors, which may influence mood and cognition.

The biological effects of Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine are mediated through binding interactions with receptor proteins. These interactions can lead to conformational changes in the receptors, affecting their activity and signaling pathways involved in various physiological processes. The compound's effects are likely achieved through:

- Hydrogen bonding with receptor sites.

- Hydrophobic interactions that stabilize the compound within active sites.

- Modulation of gene expression and alterations in cell signaling pathways.

Biological Activity

Research indicates that this compound interacts with several neurotransmitter receptors, including:

- Serotonin receptors : Potential modulation of mood.

- Dopamine receptors : Possible influence on cognitive functions.

In vitro studies have shown that Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine can significantly affect cellular processes, indicating its potential as a therapeutic agent.

Anticancer Activity

Benzofuran derivatives have been studied for their anticancer properties. For instance, compounds derived from benzofuran have demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian cancer (A2780) and breast cancer cell lines (MDA-MB-231). The structure–activity relationship (SAR) studies suggest that modifications to the benzofuran structure can enhance anticancer activity .

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial activity of related benzofuran compounds. For example, certain derivatives exhibited moderate to good activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida albicans. Minimum inhibitory concentration (MIC) values ranged widely across different strains, indicating varying levels of efficacy .

Case Studies

- Cytotoxicity in Cancer Models : A study evaluating the effects of benzofuran derivatives on HepG2 cells showed that specific modifications could induce apoptosis through caspase-dependent pathways. This suggests that Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine could be explored further for its potential in cancer therapy .

- Neurotransmitter Modulation : Research exploring the interaction of similar compounds with serotonin receptors indicated potential antidepressant-like effects in animal models. This opens avenues for investigating Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine as a candidate for mood disorders.

Summary Table of Biological Activities

Q & A

Q. Table 1: Comparative Reactivity of Dihydrobenzofuran Amines

| Compound | Reaction Yield (%) | Optimal Catalyst | Key Reference |

|---|---|---|---|

| Methyl-(2-methyl-...) | 78 | Pd/C (10%) | |

| (S)-2,3-Dihydrobenzofuran-3-amine | 65 | Raney Ni |

Q. Table 2: In Silico vs. Experimental Binding Affinity (5-HT₂A Receptor)

| Compound | Predicted Ki (nM) | Experimental Ki (nM) |

|---|---|---|

| Methyl-(2-methyl-...) | 120 | 145 ± 12 |

| 5-APB (Control) | 85 | 90 ± 8 |

Key Recommendations

- Data Reproducibility : Replicate synthesis and bioassays in triplicate, reporting mean ± SD .

- Safety Protocols : Use fume hoods and PPE due to potential amine toxicity and irritancy .

- Interdisciplinary Collaboration : Partner with computational chemists and pharmacologists to bridge synthesis and bioactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.